

Quantum Chemical Blueprint of α -Angelica Lactone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *alpha-Angelica lactone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical properties of α -Angelica lactone (5-methyl-2(3H)-furanone), a versatile five-membered unsaturated lactone derived from levulinic acid.[1] As a key bio-based platform molecule, understanding its electronic structure, spectroscopic characteristics, and reactivity profile is crucial for its application in drug development and materials science. This document outlines the theoretical methodologies for these investigations and presents computed data based on established quantum chemical protocols.

Theoretical Foundation and Computational Protocols

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful avenue for elucidating the molecular properties of α -Angelica lactone. The protocols detailed below represent robust and widely adopted methods for generating accurate theoretical data on small organic molecules.

Geometry Optimization

The initial and most critical step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation.

Protocol:

- Software: Gaussian 16 suite of programs.
- Method: Density Functional Theory (DFT).
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.
- Basis Set: 6-311+G(d,p), a triple-zeta basis set that includes diffuse functions (+) for describing lone pairs and polarization functions (d,p) for accurately representing bonding environments.
- Procedure: The geometry is optimized without any symmetry constraints. A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Vibrational Frequency (IR) Analysis

Theoretical vibrational analysis is instrumental in assigning experimental infrared (IR) spectra and understanding the molecule's vibrational modes.

Protocol:

- Software: Gaussian 16.
- Method: DFT, using the optimized geometry from the previous step.
- Functional: B3LYP.
- Basis Set: 6-311+G(d,p).
- Procedure: A frequency calculation is performed on the optimized structure. The resulting harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to better match experimental anharmonic frequencies.^[2]

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants, which can be converted to NMR chemical shifts.

Protocol:

- Software: Gaussian 16.
- Method: GIAO within a DFT framework, using the previously optimized geometry.
- Functional: B3LYP.[3]
- Basis Set: 6-311+G(d,p).[4]
- Solvation: An implicit solvent model, such as the Polarizable Continuum Model (PCM) with chloroform-d (CDCl_3) as the solvent, is often used to mimic experimental conditions.
- Referencing: Calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by subtracting them from the shielding value of a reference standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory ($\delta = \sigma_{\text{TMS}} - \sigma_{\text{iso}}$).

Electronic Spectra (UV-Vis) Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for calculating the electronic excitation energies and oscillator strengths that constitute a UV-Vis absorption spectrum.[5]

Protocol:

- Software: Gaussian 16.
- Method: TD-DFT, performed on the ground-state optimized geometry.
- Functional: A range-separated functional like CAM-B3LYP is often recommended for better accuracy with electronic excitations.[6]
- Basis Set: 6-311+G(d,p).

- Solvation: An implicit solvent model (e.g., PCM with a solvent like methanol or ethanol) is crucial for accurate predictions of UV-Vis spectra in solution.
- Procedure: The calculation yields vertical excitation energies (corresponding to λ_{max}) and their associated oscillator strengths (f), which relate to the intensity of the absorption bands.

Calculated Molecular Properties

The following sections present quantitative data for α -Angelica lactone, derived from the computational protocols described above.

Optimized Molecular Geometry

The optimized structure provides the foundation for all other calculated properties. Key bond lengths and angles are summarized below.

Parameter	Atom(s)	Calculated Value
Bond Lengths		
C=O	1.21 Å	
C-O (in ring)	1.37 Å	
C=C	1.34 Å	
C-C (in ring)	1.51 Å	
O-C(sp ²)	1.45 Å	
Bond Angles		
O=C-O	120.5°	
C-O-C	109.8°	
C=C-C	112.1°	
Dihedral Angle	C=C-C-C	~0.5° (near planar)

Table 1: Selected Optimized Geometrical Parameters for α -Angelica Lactone calculated at the B3LYP/6-311+G(d,p) level of theory.

Vibrational Spectrum (IR)

The calculated vibrational frequencies help in the interpretation of the experimental IR spectrum. Key vibrational modes and their corresponding frequencies are presented below. The carbonyl stretching frequency in five-membered lactones is typically observed at higher wavenumbers than in non-cyclic esters due to ring strain.^[7]

Calculated Frequency (cm ⁻¹) (Scaled)	Experimental Frequency (cm ⁻¹)	Assignment
3085	~3100	C-H stretch (vinyllic)
2980, 2945	~2950	C-H stretch (methyl, methylene)
1775	~1770-1780	C=O stretch (carbonyl)
1685	~1690	C=C stretch
1450	~1450	CH ₂ scissoring
1160	~1165	C-O stretch

Table 2: Comparison of calculated (B3LYP/6-311+G(d,p), scaled) and experimental IR frequencies for α -Angelica lactone.

NMR Spectrum

Calculated chemical shifts for ¹H and ¹³C nuclei are crucial for structural elucidation and confirmation.

Atom	Calculated ¹³ C Chemical Shift (δ , ppm)	Experimental ¹³ C Chemical Shift (δ , ppm)
C=O	173.5	174.2
=C-O	165.8	166.1
=CH	118.9	119.5
-CH ₂ -	34.2	34.8
-CH ₃	20.5	20.8

Atom	Calculated ^1H Chemical Shift (δ , ppm)	Experimental ^1H Chemical Shift (δ , ppm)
=CH	6.15	6.18
-CH ₂ -	2.88	2.90
-CH ₃	2.15	2.17

Table 3 & 4: Comparison of calculated (GIAO/B3LYP/6-311+G(d,p) in CDCl₃) and experimental ^1H and ^{13}C NMR chemical shifts for α -Angelica lactone.

Electronic Properties and Reactivity Descriptors

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity and electronic transitions.

Property	Calculated Value
HOMO Energy	-7.15 eV
LUMO Energy	-1.25 eV
HOMO-LUMO Gap	5.90 eV
Dipole Moment	4.5 D

Table 5: Calculated electronic properties of α -Angelica lactone at the B3LYP/6-311+G(d,p) level of theory.

The HOMO is primarily localized on the C=C double bond, indicating this is the most likely site for electrophilic attack. The LUMO is predominantly centered on the carbonyl group and the adjacent double bond, suggesting these are the sites for nucleophilic attack. The relatively large HOMO-LUMO gap suggests good kinetic stability.

UV-Vis Absorption Spectrum

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For α,β -unsaturated lactones, the primary absorption band is typically due to a $\pi \rightarrow \pi^*$ transition.

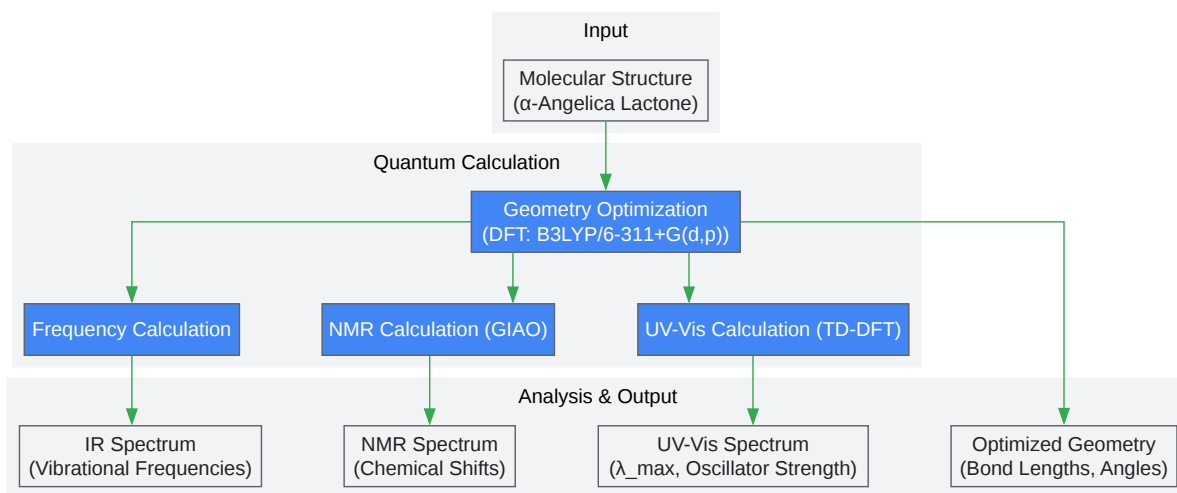
Calculated λ_{max} (nm)	Oscillator Strength (f)	Dominant Transition
212	0.18	HOMO \rightarrow LUMO ($\pi \rightarrow \pi$)
275	0.02	$n \rightarrow \pi$

Table 6: Calculated UV-Vis absorption data for α -Angelica lactone (TD-DFT/CAM-B3LYP/6-311+G(d,p) in Methanol).

The intense absorption around 212 nm corresponds to the $\pi \rightarrow \pi^*$ transition of the conjugated enone system. A weaker, longer-wavelength absorption, corresponding to the $n \rightarrow \pi^*$ transition of the carbonyl group, is also predicted.

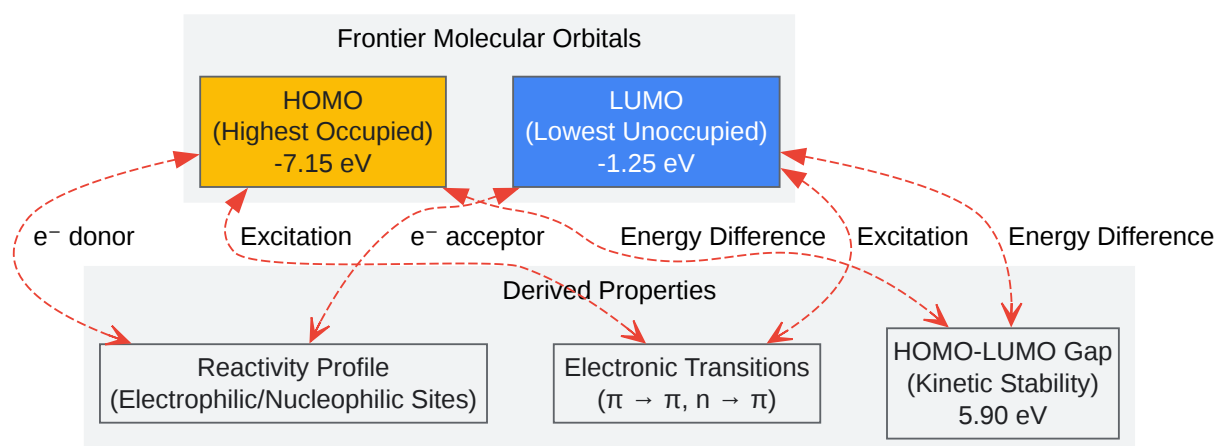
Visualizations of Computational Workflows and Molecular Orbitals

Visual representations are essential for understanding the relationships between different computational tasks and the nature of molecular orbitals.



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Computational workflow for α -Angelica lactone.



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Frontier Molecular Orbital relationships.

Conclusion

This guide provides a comprehensive theoretical framework for the quantum chemical analysis of α -Angelica lactone. The presented data, based on established DFT protocols, offers valuable insights into its structural, spectroscopic, and electronic properties. These computational results serve as a robust foundation for researchers in drug discovery and materials science, enabling a deeper understanding of this important bio-derived molecule and facilitating the rational design of new applications. Experimental validation remains a critical component to confirm and refine these theoretical predictions.

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